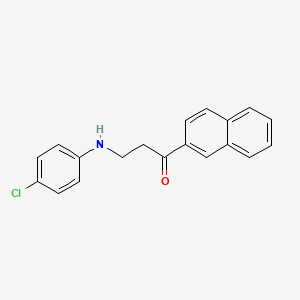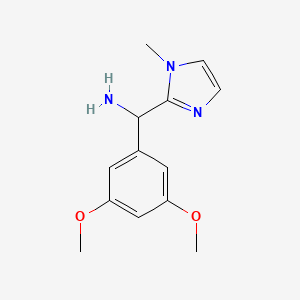
N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Neurodegenerative Disease Treatment
Adamantane derivatives, including compounds similar to N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide, have been studied for their pharmacological profiles. These compounds, such as amantadine and memantine, are known for their effectiveness in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. Research indicates that certain adamantane derivatives, like 1-fluoro- and 1-phosphonic acid adamantane derivatives, exhibit promising pharmacological potential against these diseases, surpassing well-known drugs in this category. This insight suggests that this compound could be explored for similar therapeutic applications, focusing on its structure-activity relationships and potential benefits for neurodegenerative disease treatment (Dembitsky, Gloriozova, & Poroikov, 2020).
Antiviral Applications
The adamantane structure is also significant in antiviral therapies, particularly in treating influenza. Adamantane derivatives, such as amantadine and rimantadine, function as M2 proton channel blockers, inhibiting the influenza virus. This mechanism prevents the virus from replicating within host cells, offering a strategic approach to antiviral therapy. Given the structural similarities, this compound could potentially be assessed for its antiviral capabilities, especially against influenza and other viral diseases that may benefit from the inhibition of proton channels (Moorthy, Poongavanam, & Pratheepa, 2014).
Drug Delivery Systems
Adamantane derivatives have been explored for their utility in drug delivery systems due to their ability to enhance the solubility and bioavailability of pharmaceutical compounds. The unique structure of adamantane, characterized by its cage-like framework, provides an excellent platform for developing more efficient drug delivery vehicles. This approach can improve the pharmacokinetic profiles of drugs, making compounds like this compound candidates for further study in the context of drug delivery systems. Research in this area could focus on the compound's ability to interact with biological membranes and facilitate the targeted delivery of therapeutics (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).
Wirkmechanismus
Target of action
Adamantane derivatives are known to have a wide range of biological activities . They can interact with various proteins and receptors in the body, which could potentially be the targets of this compound.
Mode of action
Without specific information, it’s difficult to describe the exact mode of action of “N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide”. Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets .
Biochemical pathways
Adamantane derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Adamantane derivatives are generally known for their stability and resistance to metabolism, which can lead to good bioavailability .
Eigenschaften
IUPAC Name |
N-(4-amino-2-methoxyphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-22-16-7-14(19)2-3-15(16)20-17(21)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10,19H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFXBPDTXXBFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2524459.png)
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)
![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)

![5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2524465.png)
![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)
![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2524468.png)


![N-[(1-Benzoylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524474.png)
